

A Comparative Guide to Caspase-3 Substrate Performance: Benchmarking Against Published Data

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Compound of Interest

Compound Name: Z-D-Nle-ONp

Cat. No.: B554495

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chromogenic substrates used for monitoring caspase-3 activity, a key executioner enzyme in apoptosis. While the primary focus is to benchmark the performance of **Z-D-Nle-ONp** (Z-Asp(OMe)-Norleucine-p-Nitroanilide), a comprehensive search of published scientific literature did not yield specific quantitative kinetic data (K_m , V_{max} , k_{cat}) for this particular substrate.

Therefore, this guide will present a detailed analysis of a widely characterized and commonly used alternative, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), to provide a robust benchmark for caspase-3 activity assays. We will delve into its kinetic parameters, experimental protocols, and the relevant signaling pathway.

Quantitative Data Presentation

The following table summarizes the kinetic constants for the hydrolysis of Ac-DEVD-pNA by caspase-3, providing a baseline for comparison. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_{cat} signifies a faster turnover rate. The catalytic efficiency of the enzyme is best represented by the k_{cat}/K_m ratio.

Substrate	Enzyme	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
Ac-DEVD-pNA	Caspase-3	11	2.4	2.2 x 10 ⁵

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

The following is a generalized protocol for a colorimetric caspase-3 activity assay using a p-nitroanilide (pNA) substrate like Ac-DEVD-pNA. This protocol can be adapted for use with other similar chromogenic substrates.

Objective: To measure the activity of caspase-3 in cell lysates.

Principle: Active caspase-3 cleaves the peptide substrate following the aspartate residue, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Materials:

- Cell lysate containing active caspase-3
- Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
- Chromogenic caspase-3 substrate (e.g., Ac-DEVD-pNA), typically dissolved in DMSO
- Microplate reader capable of measuring absorbance at 405 nm
- 96-well microplate

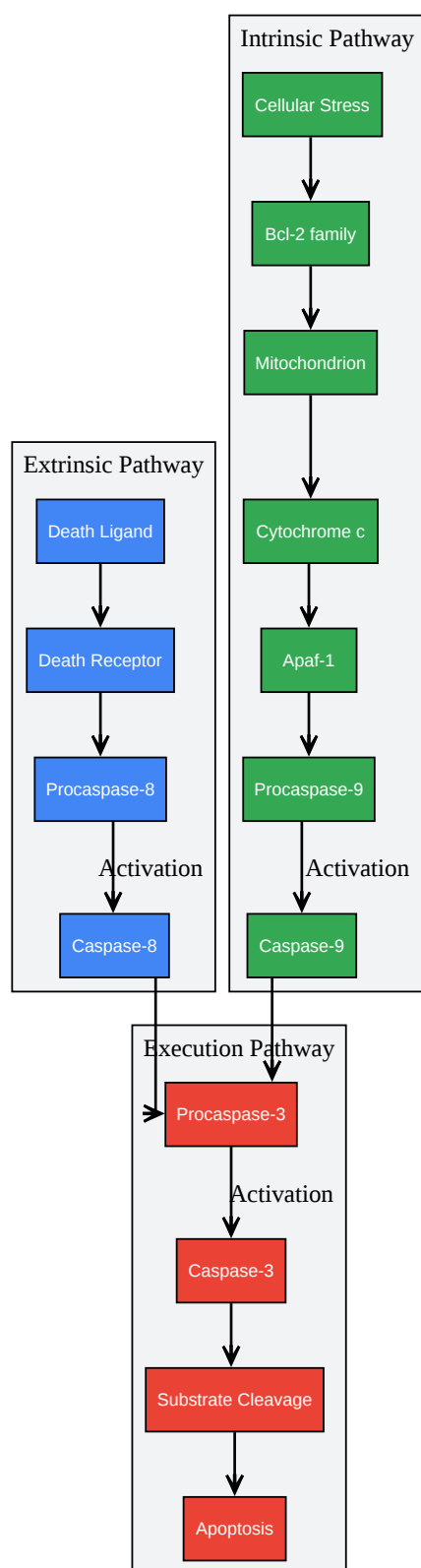
Procedure:

- **Prepare Cell Lysates:** Induce apoptosis in your cell line of interest using a known stimulus. Harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of the lysates.

- **Set up the Assay:** In a 96-well plate, add a specific amount of cell lysate (e.g., 50-100 µg of total protein) to each well. Bring the total volume in each well to a desired amount (e.g., 50 µL) with Caspase Assay Buffer.
- **Include Controls:**
 - **Negative Control:** A well containing cell lysate from untreated (non-apoptotic) cells.
 - **Inhibitor Control:** A well containing lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.
 - **Blank:** A well containing only the assay buffer and substrate to measure background absorbance.
- **Initiate the Reaction:** Add the caspase-3 substrate solution to each well to a final concentration typically in the range of its K_m (e.g., 10-200 µM for Ac-DEVD-pNA).
- **Incubate:** Incubate the plate at 37°C for 1-2 hours, or longer if the signal is low. Protect the plate from light.
- **Measure Absorbance:** Read the absorbance at 405 nm using a microplate reader.
- **Data Analysis:** Subtract the absorbance of the blank from all readings. The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

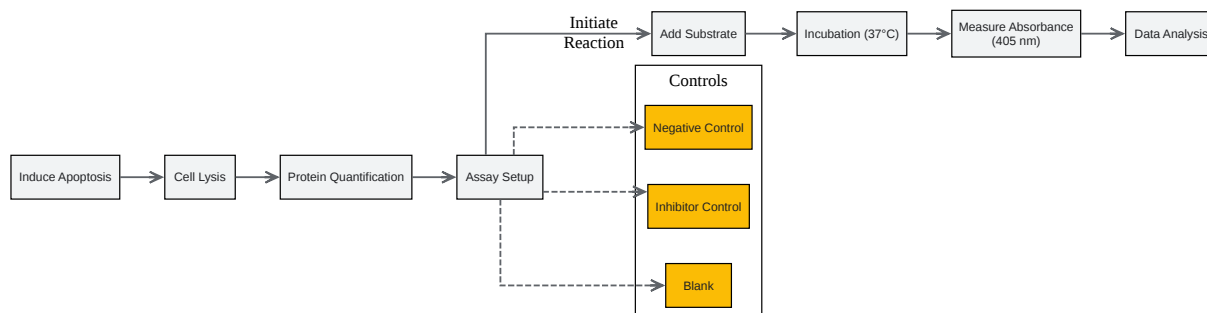
Mandatory Visualization

Below are diagrams illustrating the caspase signaling pathway and a typical experimental workflow for a caspase activity assay.



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Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases like caspase-3.



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Caption: A generalized workflow for a colorimetric caspase-3 activity assay.

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